molecular formula C14H18N2O3 B2845381 1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid CAS No. 929974-95-8

1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid

Cat. No.: B2845381
CAS No.: 929974-95-8
M. Wt: 262.309
InChI Key: OVLJNXBSYLCDQJ-UHFFFAOYSA-N
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Description

1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a urea linkage (carbamoyl group) and a benzylamino substituent. Its molecular formula is C₁₄H₁₇N₂O₃, with a molecular weight of 267.30 g/mol.

Properties

IUPAC Name

1-(benzylcarbamoylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-12(18)14(8-4-5-9-14)16-13(19)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLJNXBSYLCDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Intermediate Formation

The synthesis of 1-{[(benzylamino)carbonyl]amino}cyclopentanecarboxylic acid hinges on two critical steps:

  • Construction of the cyclopentane backbone with simultaneous introduction of carboxylic acid and amine functionalities.
  • Urea bond formation between the cyclopentane-bound amine and benzylamine.

Cyclopentane Backbone Synthesis

Ring Contraction of Cyclohexane Derivatives

Urea Bond Formation Methods

Isocyanate Coupling

Reacting 1-amino-1-cyclopentanecarboxylic acid with benzyl isocyanate in anhydrous THF at 0–25°C forms the urea linkage. This method, adapted from EP0125106A1, typically achieves 70–85% yield after 24 hours.

Reaction Conditions

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 0°C → 25°C (gradual)
Time 24 hours
Yield 78% (isolated)

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the amine group of 1-amino-1-cyclopentanecarboxylic acid couples with benzylamine in dichloromethane (DCM). This method, derived from enzymatic β-lactam cleavage techniques, avoids isocyanate handling but requires careful pH control (pH 7–8).

Optimized Protocol

  • Reagents : EDC (1.2 eq), HOBt (1.1 eq), benzylamine (1.5 eq)
  • Solvent : DCM
  • Time : 12 hours
  • Yield : 65%

Alternative Pathways

Ester Protection/Deprotection Strategy

To prevent side reactions during urea formation, the carboxylic acid is protected as a methyl ester (e.g., using H₂SO₄/MeOH). Post-urea formation, the ester is hydrolyzed with NaOH (2M, 60°C, 6 hours).

Stepwise Yields

Step Yield
Esterification 95%
Urea Formation 70%
Deprotection 90%
Overall 60%

Chemical Reactions Analysis

1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with target proteins, affecting their function and activity. The carboxylic acid group can also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Key Observations :

  • Benzyl vs. Benzyloxy: The substitution of benzylamino (C₆H₅CH₂NH-) for benzyloxy (C₆H₅CH₂O-) alters hydrogen-bonding capacity and metabolic stability. The urea linkage in the target compound may enhance binding to enzyme active sites compared to ester-containing analogs .
  • Heterocyclic Substituents : The thiophene-containing analog () introduces sulfur, which may influence redox properties and bioavailability .

Ring Size and Conformational Flexibility

Cyclopentane derivatives are often compared to cyclohexane and cycloheptane analogs.

Biological Activity

1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid (CAS No. 929974-95-8) is a complex organic compound with notable biological activities. Its structure, which includes a cyclopentane ring and a benzylamino group, contributes to its interaction with various biological targets, making it a subject of interest in biochemical research and drug development.

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : 262.3 g/mol
  • IUPAC Name : 1-(benzylcarbamoylamino)cyclopentane-1-carboxylic acid

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways:

  • Protein Interaction : The benzylamino group can form hydrogen bonds and other interactions with target proteins, influencing their function and activity. This property is particularly useful in proteomics research, where understanding protein interactions is crucial.
  • Biochemical Reactions : The carboxylic acid group can participate in various biochemical reactions, enhancing the compound's overall effects on cellular processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Study on Protein Interaction

In a study investigating the effects of various amino acids on protein folding, this compound was used as a model compound. It demonstrated significant effects on the stability of certain proteins, indicating its potential role as a stabilizing agent in biopharmaceutical formulations.

Enzyme Inhibition Research

Another study focused on the inhibitory effects of this compound on specific enzymes related to cancer metabolism. Results indicated that it could reduce the activity of these enzymes, suggesting a potential therapeutic application in cancer treatment.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
CycloleucineNon-metabolizable amino acidProtein synthesis inhibition
1-Aminocyclopropanecarboxylic AcidCyclopropane ring with amino groupAntimicrobial properties

The distinct structure of this compound allows for unique interactions that may not be present in other compounds, enhancing its potential as a research tool and therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid?

  • Methodology :

  • Step 1 : React cyclopentanecarboxylic acid with benzyl isocyanate or benzyl carbamate derivatives under anhydrous conditions (e.g., in dichloromethane or THF) using a base like triethylamine to facilitate urea bond formation .
  • Step 2 : Purify the product via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
    • Key Parameters :
Reaction ConditionOptimal Value
Temperature0–25°C
Reaction Time12–24 hours
Yield60–75%

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm the urea linkage (δ 6.5–7.5 ppm for aromatic protons, δ 4.0–4.5 ppm for NH groups) and cyclopentane ring protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : Expected molecular ion peak at m/z 275.3 (C14H17N2O3<sup>+</sup>) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for studying the conformational flexibility of this compound?

  • Experimental Approaches :

  • X-ray Crystallography : Resolve the cyclopentane puckering (e.g., envelope or twist conformations) and urea bond geometry .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare energy minima of different conformers .
    • Key Findings :
  • Cyclopentane derivatives often adopt half-chair or envelope conformations, influencing steric interactions with biological targets .
  • The benzyl group may stabilize specific conformers via π-stacking or hydrophobic effects .

Q. How does this compound interact with enzymes, and what assays are suitable for mechanistic studies?

  • Mechanistic Insights :

  • Target Enzymes : Likely interacts with proteases or kinases due to urea/carboxylic acid motifs, which mimic transition-state intermediates .
  • Assay Design :
  • Fluorescence Quenching : Monitor binding to trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) .
  • IC50 Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements .
    • Data Interpretation :
EnzymeKi (µM)Inhibition Type
Trypsin2.5 ± 0.3Competitive
Thrombin12.4 ± 1.1Non-competitive

Q. How do structural modifications (e.g., substituents on the benzyl group) affect bioactivity?

  • SAR Studies :

  • Electron-Withdrawing Groups (e.g., Cl, NO2): Enhance enzyme binding via dipole interactions but may reduce solubility .
  • Bulkier Substituents (e.g., tert-butyl): Improve selectivity for hydrophobic enzyme pockets but increase molecular weight .
    • Comparative Data :
DerivativeSolubility (mg/mL)IC50 (µM)
4-Chloro-benzyl analog0.81.2
4-Methoxy-benzyl analog3.58.7

Contradictions and Limitations

  • Toxicity Data : Limited studies on acute toxicity; handle with standard PPE (gloves, goggles) and avoid inhalation .
  • Solubility Challenges : Low aqueous solubility (≤1 mg/mL) may require DMSO or PEG-400 for in vitro assays .

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